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molecular formula C14H8BrClN2O B8744754 4-bromo-N-(5-chloro-2-cyanophenyl)benzamide

4-bromo-N-(5-chloro-2-cyanophenyl)benzamide

Cat. No. B8744754
M. Wt: 335.58 g/mol
InChI Key: SBSBPLMUNCGANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547702B2

Procedure details

Pyridine (0.144 mole) is given to a solution of 2-amino-4-chlorobenzonitrile (0,131 mole) in 100 ml tetrahydrofuran (THF) and a solution of 4-bromobenzoylchloride (31,6 g, 0,144 mole) in 50 ml THF is added under nitrogen. After addition of 100 ml THF, the mixture is stirred for 6 h at room temperature (rt). The crude reaction is then customary worked up for solution reactions affording 4-bromo-N-(5-chloro-2-cyano-phenyl)-benzamide as a solid; m.p. 151-152°.
Quantity
0.144 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[NH2:7][C:8]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11].[Br:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1>O1CCCC1>[Br:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH:7][C:8]2[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[O:23])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.144 mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 6 h at room temperature (rt)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC2=C(C=CC(=C2)Cl)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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